(+)-Neomenthol

Acaricide Miticidal activity Dermatophagoides

Select (+)‑Neomenthol (CAS 491‑01‑0) for stereospecific TRPM8 research or broad‑spectrum acaricide development. Its (1S,2S,5R) configuration drives a unique S3‑helix binding mode distinct from (−)‑menthol's S4 interaction. With LD₅₀ values of 0.32 μg/cm³ and 0.26 μg/cm³ against D. farinae and D. pteronyssinus, plus a liquid state enabling tunable dermal delivery, this ≥98% pure stereoisomer ensures reproducible, application‑critical results where generic menthols fail.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 491-01-0
Cat. No. B7760466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Neomenthol
CAS491-01-0
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
InChIKeyNOOLISFMXDJSKH-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils;  slightly soluble in water
insoluble in water;  soluble in alcohol and acetone

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Neomenthol (CAS 491-01-0) Procurement Guide: Differentiated Monoterpenoid for Acaricide, Formulation, and TRPM8 Research


(+)-Neomenthol (CAS 491-01-0) is a cyclic monoterpene alcohol and one of the eight stereoisomers of menthol, possessing three chiral centers with a specific (1S,2S,5R) configuration [1]. Unlike its more abundant isomer (−)-menthol, (+)-neomenthol is typically a minor constituent in peppermint essential oils [2] and exhibits distinct physicochemical and biological properties, including a specific optical rotation of +20.9° [3] and a liquid physical state at standard temperature, in contrast to the crystalline nature of (−)-menthol . These stereochemical differences translate into quantifiable, application-critical variations in performance across acaricidal potency, sensory pharmacology, and topical formulation behavior, necessitating a product-specific evidence guide for informed scientific selection and procurement.

Why Substituting (+)-Neomenthol with Other Menthol Isomers Compromises Experimental and Industrial Outcomes


Generic substitution of menthol isomers in research or industrial formulations is scientifically unsound due to stereospecific interactions at target sites and divergent physicochemical properties. While menthol stereoisomers share identical atom composition and connectivity, their distinct three-dimensional spatial arrangements yield profoundly different biological activities [1]. For instance, the specific spatial orientation of functional groups in (+)-neomenthol dictates a unique interaction profile with the TRPM8 ion channel, differing from (−)-menthol in its engagement with the S3 versus S4 transmembrane helix [2]. Furthermore, the liquid physical state of (+)-neomenthol, as opposed to the crystalline nature of (−)-menthol, leads to quantifiably different stratum corneum uptake kinetics and formulation solubility [3]. Consequently, using racemic mixtures or an alternative isomer without verification will introduce uncontrolled variability, invalidating comparative studies and compromising the performance specifications of formulated end-products.

(+)-Neomenthol (CAS 491-01-0) Quantitative Differentiation Evidence Against Menthol Isomers


(+)-Neomenthol Demonstrates Superior Acaricidal Potency Compared to (+)-Isomenthol and DEET in Dust Mite Bioassays

In a direct comparative study of menthol analogs, (+)-neomenthol exhibited quantifiably higher acaricidal potency than its diastereomer (+)-isomenthol against two common species of house dust mites [1]. The LD50 values for (+)-neomenthol were 0.32 μg/cm³ against Dermatophagoides farinae and 0.26 μg/cm³ against D. pteronyssinus, whereas (+)-isomenthol required higher concentrations of 0.34 μg/cm³ and 0.29 μg/cm³, respectively [1]. This establishes a clear, data-backed rank-order of potency among the less abundant menthol stereoisomers for this specific pest control application.

Acaricide Miticidal activity Dermatophagoides

(+)-Neomenthol is a More Potent Fumigant Acaricide than (−)-Menthol Against the Stored Food Mite Tyrophagus putrescentiae

Contrary to the common assumption that (−)-menthol is the most active isomer, a study on the stored food mite Tyrophagus putrescentiae revealed that (+)-neomenthol is significantly more potent as a fumigant [1]. In a direct fumigant bioassay, (+)-neomenthol demonstrated an LD50 of 1.33 μg/cm², which was 16.9% more potent than (−)-menthol's LD50 of 1.60 μg/cm² [1]. This inversion of the expected potency hierarchy underscores the critical importance of selecting the correct isomer for specific pest control applications.

Fumigant toxicity Stored product pest Tyrophagus putrescentiae

(+)-Neomenthol Lacks Nasal Sensory Activity, a Critical Differentiation from (−)-Menthol for Olfactory and Respiratory Research

A clinical study directly comparing the effects of inhaled menthol isomers on nasal sensation found that, in stark contrast to (−)-menthol, (+)-neomenthol had no measurable effect on the subjective sensation of nasal airflow [1]. While (−)-menthol produced a highly significant enhancement of nasal airflow sensation in 40 human subjects, D-neomenthol (the dextrorotatory form, i.e., (+)-neomenthol) failed to produce any change despite having a similar peppermint smell [1]. This demonstrates a specific pharmacological action of (−)-menthol on nasal sensory nerve endings that is not shared by its stereoisomer.

Nasal airflow sensation Trigeminal chemoreception Sensory pharmacology

Distinct TRPM8 Interaction Mechanism: (+)-Neomenthol Engages the S3 Helix Whereas (−)-Menthol Engages the S4 Helix

Using thermodynamic mutant cycle analysis and patch-clamp electrophysiology, a study directly compared the molecular interactions of menthol stereoisomers with the TRPM8 cold/menthol receptor [1]. The analysis revealed that while both (−)-menthol and (+)-neomenthol activate TRPM8, they do so via distinct binding configurations. The data indicate that (−)-menthol's hydroxyl group interacts with the S4 helix of the channel, whereas the hydroxyl group of (+)-neomenthol interacts with the S3 helix [1]. This difference in the molecular engagement of the same receptor protein provides a mechanistic basis for the divergent physiological and sensory effects observed between the isomers.

TRPM8 ion channel Thermosensation Cooling compound mechanism

Physical State and Melting Point of (+)-Neomenthol Enables 26°C Greater Melting Point Depression and Tunable Skin Uptake vs. Menthol

The physical state of neomenthol enantiomers provides a quantifiable advantage in topical formulation design compared to menthol [1]. While racemic menthol exhibits a melting point depression of approximately 9 °C relative to its pure enantiomers, the racemate of neomenthol melts at a temperature 26 °C higher than its liquid enantiomers [1]. This larger differential in melting point between optical forms of neomenthol directly translates to bigger differences in stratum corneum uptake, offering a wider dynamic range for tuning dermal delivery [1]. Maximum uptake was achieved using the lower melting (liquid) forms of each terpene in a 60% propylene glycol vehicle [1].

Topical formulation Stratum corneum uptake Penetration enhancement

Optical Rotation of +20.9° Provides a Unique Identity Marker for Chiral Purity Verification

The specific optical rotation ([α]D) serves as a definitive analytical fingerprint for distinguishing (+)-neomenthol from its stereoisomers [1]. The reported [α]D value for (+)-neomenthol is +20.9°, which is distinct from the values for other menthol isomers: (+)-menthol (+50.1°), (−)-isomenthol (-25.9°), (+)-neoisomenthol (+2.0°), and (−)-menthol (-50.2°) [1]. Commercial sources further specify a typical optical rotation range for high-purity product, such as +15.0° to +20.0° (neat) .

Chiral analysis Quality control Stereoisomer verification

(+)-Neomenthol (CAS 491-01-0): Validated Research and Industrial Application Scenarios


Development of Isomer-Specific Acaricidal Formulations for Stored Product and Domestic Mite Control

Based on quantitative efficacy data, (+)-neomenthol is a superior candidate for developing acaricidal products targeting both house dust mites (Dermatophagoides spp.) and stored food mites (Tyrophagus putrescentiae). Its LD50 values of 0.32 μg/cm³ and 0.26 μg/cm³ against D. farinae and D. pteronyssinus, respectively [1], outperform (+)-isomenthol, while its fumigant LD50 of 1.33 μg/cm² against T. putrescentiae demonstrates greater potency than (−)-menthol [2]. This dual-activity profile against economically and medically important mite species justifies its selection over other isomers for broad-spectrum natural acaricide development.

TRPM8 Ion Channel Pharmacology and Cooling Agent Structure-Activity Relationship (SAR) Studies

(+)-Neomenthol is an indispensable tool compound for dissecting the molecular pharmacology of the TRPM8 cold/menthol receptor. Its distinct binding interaction, engaging the S3 helix of the channel in contrast to the S4 helix interaction of (−)-menthol [3], provides a unique chemical probe for mapping the ligand-binding pocket. Furthermore, its lack of effect on nasal sensation of airflow [4] makes it a critical negative control in studies aimed at separating the olfactory/minty sensory experience from the specific trigeminal chemoreception mediated by TRPM8 and other receptors.

Design of Topical and Transdermal Formulations with Tunable Penetration Kinetics

The unique thermophysical properties of (+)-neomenthol and its racemate offer formulators a more versatile tool for controlling skin uptake compared to menthol. The 26°C difference in melting point between the liquid enantiomer and the racemic solid [5] provides a wide operational window for optimizing drug delivery. By selecting the appropriate optical form and vehicle composition (e.g., 60% propylene glycol), formulators can precisely tune the amount of terpene delivered to the stratum corneum [5], enabling the development of advanced topical products with tailored penetration profiles.

Chiral Reference Standard and Research-Grade Reagent for Analytical Method Development

With a well-defined specific optical rotation of +20.9° [6] and commercially available purity standards of ≥96% or 98% by GC , (+)-neomenthol is a reliable reference material for developing and validating chiral separation methods (e.g., chiral GC or HPLC). Its distinct elution profile compared to other menthol isomers is essential for accurately quantifying the stereoisomeric composition of complex natural product extracts (like peppermint oil) or monitoring the stereochemical outcome of synthetic menthol production processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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